2-Oxo-N,2-diphenylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
4732-66-5 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-oxo-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) |
InChI Key |
RFHPCPUJOXAXKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)NC2=CC=CC=C2 |
Other CAS No. |
4732-66-5 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo N,2 Diphenylacetamide and Its Derivatives
Classical and Established Synthetic Pathways to the 2-Oxo-N,2-diphenylacetamide Scaffold
The foundational methods for constructing the this compound core rely on well-established chemical transformations that are dependable and have been refined over time.
Synthesis from Phenylglyoxylic Acid and Aniline (B41778)
A primary and straightforward method for synthesizing this compound involves the direct condensation of phenylglyoxylic acid with aniline. This reaction typically proceeds with high efficiency. For instance, a general procedure using 1.4 equivalents of aniline and 1 equivalent of phenylglyoxylic acid can yield the desired product, this compound, in near-quantitative amounts after purification by flash column chromatography.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Yield | Reference |
|---|---|---|---|
| Phenylglyoxylic acid | Aniline | 99% |
Acylation Reactions in α-Ketoamide Synthesis
Another significant acylation method is the decarboxylative acylation of isocyanides. This can be achieved using α-oxocarboxylic acids as the acyl source. Silver-catalyzed versions of this reaction, using air as the oxidant, have been developed. Furthermore, palladium-catalyzed double isocyanide insertion reactions provide a pathway to α-ketoamides from (hetero)aryl halides. Electrochemical methods, which are considered environmentally benign, also enable the decarboxylative acylation of isocyanides without the need for chemical oxidants or transition-metal catalysts.
Advanced and Stereoselective Synthesis of this compound Analogues
Modern synthetic chemistry has driven the development of more sophisticated and stereoselective methods to produce chiral derivatives of this compound, which are of significant interest in medicinal chemistry and materials science.
Asymmetric Reduction Strategies for α-Keto Amides (e.g., this compound to Chiral α-Hydroxy Amides)
The asymmetric reduction of α-keto amides like this compound is a key method for producing chiral α-hydroxy amides. Various catalytic systems have been explored for this transformation. For example, the reduction of this compound catalyzed by RuCl[(R, R)-Teth-TsDPEN] can produce (S)-2-hydroxy-N,2-diphenylacetamide with a 98% yield, although the enantiomeric excess was moderate at 44%.
Highly efficient and enantioselective reductions have been achieved using other catalyst systems. A versatile cobalt/BPE system has been developed for the asymmetric hydrogenation of α-ketoamides, yielding chiral secondary alcohols with excellent yields and enantioselectivities (up to 98% yield and 99:1 er) under base- and additive-free conditions. Dynamic kinetic resolution via asymmetric transfer hydrogenation using newly designed (arene)RuCl(monosulfonamide) catalysts also provides access to highly enantioenriched γ-butyrolactones from β-aryl α-keto esters, demonstrating the power of this strategy for creating multiple stereocenters. The use of a mixed solvent system of tetrahydrofuran (B95107) and methanol (B129727) has also been shown to have an unusual and beneficial effect on the asymmetric reduction of chiral α-keto-amides with sodium borohydride.
Table 2: Asymmetric Reduction of α-Keto Amides
| Substrate | Catalyst System | Product | Yield | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|---|
| This compound | RuCl[(R, R)-Teth-TsDPEN] | (S)-2-hydroxy-N,2-diphenylacetamide | 98% | 44% ee | |
| Various α-ketoamides | Co/BPE system | Chiral α-hydroxy amides | up to 98% | up to 99:1 er | |
| β-Aryl α-keto esters | (arene)RuCl(monosulfonamide) | Enantioenriched γ-butyrolactones | up to 94% | up to 96.5:3.5 er |
Organocatalytic Cascade Reactions in the Synthesis of this compound Derivatives
Organocatalytic cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple precursors. This compound has been successfully employed as a substrate in such reactions. For instance, an organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been developed through an aza-Michael/aldol (B89426) domino reaction of α-ketoamides with α,β-unsaturated aldehydes. This reaction, catalyzed by a diphenylprolinol trimethylsilyl (B98337) ether, proceeds with excellent diastereoselectivities and good to excellent enantioselectivities.
Furthermore, a more complex three-component quadruple domino reaction of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by (S)-diphenylprolinol TMS ether, leads to tetraaryl-substituted 2-azabicyclo[3.3.0]octadienones. This cascade involves an aza-Michael/aldol condensation/vinylogous Michael addition/aldol condensation sequence, demonstrating the utility of this compound in constructing intricate heterocyclic systems.
Table 3: Organocatalytic Cascade Reactions of this compound
| Reactants | Catalyst | Product Type | Diastereoselectivity | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| This compound, Cinnamaldehyde | (S)-Diphenylprolinol trimethylsilyl ether | 1,3,5-Triarylpyrrolidin-2-one | >20:1 | 60–96% ee | |
| α-Ketoamides, α,β-Unsaturated aldehydes | (S)-Diphenylprolinol TMS ether | Tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone | >20:1 | 84–97% ee |
Electrochemical Synthesis Approaches to Related α-Keto Amides
Electrochemical synthesis is gaining prominence as a sustainable and green chemical methodology. Several electrochemical strategies have been developed for the synthesis of α-ketoamides. One such method involves the decarboxylative coupling of α-keto acids with isocyanides and water. This approach is conducted under constant current electrolysis in an undivided cell and avoids the use of transition metal catalysts and external oxidants.
Another innovative electrochemical method is the direct amidation of α-ketoaldehydes and amines. This process operates without the need for catalysts, oxidants, or electrolytes, producing hydrogen as the only byproduct. It offers mild reaction conditions, high atom economy, and excellent functional group tolerance, making it a scalable and environmentally friendly route to α-ketoamides.
Table 4: Electrochemical Synthesis of α-Ketoamides
| Reaction Type | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Decarboxylative Coupling | α-Keto acids, Isocyanides, Water | Constant current electrolysis, n-Bu4NI electrolyte | Metal-free, oxidant-free | |
| Direct Amidation | α-Ketoaldehydes, Amines | Catalyst-free, oxidant-free, electrolyte-free | High atom economy, H₂ as byproduct |
Diversification and Functionalization Strategies of this compound Derivatives
The functionalization of the this compound core is crucial for developing new derivatives. The strategies employed often target the amide bond, the α-keto group, or the aromatic rings for modification.
Transamidation Reactions of α-Ketoamides
Transamidation serves as a direct method for diversifying the amide functionality of α-ketoamides. This reaction involves the exchange of the amine portion of the amide with a different amine. The success and conditions of the reaction often depend on the nature of the protecting group on the amide nitrogen.
For α-ketoamides bearing an N-tosyl group, transamidation can proceed efficiently with various alkyl amines at room temperature without the need for a catalyst, base, or other additives. researchgate.net This method is noted for its broad substrate scope, tolerance of various functional groups, and rapid conversions, offering good to excellent yields of the desired products. researchgate.net
In contrast, the transamidation of N-Boc protected α-ketoamides requires basic conditions to proceed. researchgate.net A successful methodology involves the use of cesium carbonate (Cs₂CO₃) as a base. rsc.org An optimization study for the transamidation of N-Boc N-phenyl α-ketoamide with benzylamine (B48309) found that using 1.5 equivalents of Cs₂CO₃ in dichloromethane (B109758) (DCM) at room temperature provided the highest yield. acs.org The reaction is typically complete within a few hours. acs.org Increasing the amount of base did not improve the yield and could lead to the undesired deprotection of the Boc group. acs.org While other solvents like tetrahydrofuran (THF) and acetonitrile (B52724) can be used, they generally result in lower yields compared to DCM. acs.org
Other bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been reported for mediating the transamidation of both N-Ts and N-Boc α-ketoamides at room temperature. rsc.org
Table 1: Optimization of Base-Mediated Transamidation of N-Boc N-phenyl α-ketoamide Reaction of N-Boc N-phenyl α-ketoamide with benzylamine.
| Entry | Base | Equivalents of Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | 1.0 | DCM | 2 | 68 |
| 2 | Cs₂CO₃ | 1.5 | DCM | 2 | 84 |
| 3 | Cs₂CO₃ | 2.0 | DCM | 2 | 75 |
| 4 | K₂CO₃ | 1.5 | DCM | 6 | <10 |
| 5 | DBU | 1.5 | DCM | 6 | 45 |
| 6 | Cs₂CO₃ | 1.5 | THF | 2 | 62 |
| 7 | Cs₂CO₃ | 1.5 | Acetonitrile | 2 | 55 |
| 8 | None | - | DCM | 6 | No Reaction |
Data sourced from an optimization study on the transamidation of N-Boc N-phenyl α-ketoamide. acs.org
Synthesis of Thiazolidinone-Fused 2,2-Diphenylacetamides
Thiazolidinones are a significant class of sulfur-containing heterocycles. A prevalent method for their synthesis is the one-pot, three-component condensation reaction of a carbonyl compound, an amine, and a mercaptoalkanoic acid, most commonly thioglycolic acid. nih.govhilarispublisher.com This strategy can be adapted for the functionalization of α-ketoamides like this compound, where the α-keto group serves as the required carbonyl component.
In this proposed adaptation, this compound would react with a primary amine and thioglycolic acid. The reaction is believed to proceed through the initial formation of an imine intermediate from the condensation of the α-keto group and the primary amine. nih.gov This is followed by a nucleophilic attack of the sulfur from thioglycolic acid on the imine carbon, leading to intramolecular cyclization and the formation of the 4-thiazolidinone (B1220212) ring. nih.gov
The reaction can be performed under various conditions, including conventional heating in solvents like benzene (B151609) or toluene, or through more modern techniques like microwave irradiation, which can offer improved yields and shorter reaction times. researchgate.netmdpi.compsu.edu The use of microwave assistance in conjunction with green solvents like ethanol (B145695) represents an efficient and environmentally conscious approach to synthesizing these derivatives. mdpi.com
Strategies for Halogenated Derivatives of α-Oxo-N,2-diphenylacetamides
Halogenated derivatives of α-oxo-N,2-diphenylacetamides can be prepared using two primary strategies: synthesis from halogenated precursors or direct halogenation of the pre-formed acetamide (B32628) scaffold.
The first approach involves building the molecule from halogen-containing starting materials. For instance, N-(halophenyl)-2-oxo-2-phenylacetamides can be synthesized through the amidation of α-oxocarboxylic acids, such as phenylglyoxylic acid, with the corresponding halogenated anilines (e.g., 3-chloroaniline (B41212) or 4-fluoroaniline). rsc.org This method typically requires a coupling agent to activate the carboxylic acid for amide bond formation. rsc.org
The second strategy is the direct electrophilic halogenation of the aromatic rings of this compound. This reaction follows the general mechanism of electrophilic aromatic substitution, which involves the generation of a potent electrophile (e.g., Br⁺ or Cl⁺) that attacks the electron-rich benzene ring. libretexts.orgbyjus.com For chlorination and bromination, a Lewis acid catalyst such as iron(III) halide (FeCl₃, FeBr₃) or aluminum halide (AlCl₃, AlBr₃) is required to polarize the halogen molecule and create a sufficiently strong electrophile. pressbooks.publibretexts.org
In the case of this compound, there are two phenyl rings available for substitution. The N-phenyl ring is attached to an amide nitrogen, which is an activating, ortho-, para-directing group. Conversely, the C-phenyl ring is attached to an α-keto group, which is a deactivating, meta-directing group. Therefore, electrophilic halogenation is expected to occur preferentially on the activated N-phenyl ring at the ortho and para positions.
Reactivity and Mechanistic Studies of 2 Oxo N,2 Diphenylacetamide
Fundamental Reaction Pathways of α-Keto Amides
As a member of the α-keto amide family, 2-Oxo-N,2-diphenylacetamide is susceptible to several fundamental reaction types that target its electrophilic carbonyl centers and the amide linkage.
The α-keto amide structure features two electrophilic carbonyl carbons, which are primary sites for nucleophilic attack. A variety of nucleophiles can add to these centers, leading to the formation of important intermediates and final products. chemrxiv.org For instance, organometallic reagents, such as organotitanium compounds, have been shown to add to chiral α-keto amides with high levels of diastereofacial selectivity, yielding α-hydroxy amides. oup.com
Furthermore, modern electrochemical methods have enabled the nucleophilic addition of aryl and vinyl chlorides to α-keto amides. rsc.org This is achieved through the generation of a low-valent cobalt catalyst that undergoes oxidative addition to the C-Cl bond, facilitating the formation of medicinally significant scaffolds like 3-hydroxy oxindoles. rsc.org Similar transformations have also been accomplished using nickel catalysis. nih.gov Palladium-catalyzed intramolecular nucleophilic additions of aryl halides to α-keto amides also provide an efficient route to 3-hydroxyoxindoles. rsc.org
The amide bond in α-keto amides can be cleaved through hydrolysis, typically under basic or acidic conditions, to yield the corresponding α-keto acid and an amine. For example, the hydrolysis of α-oxo ketene (B1206846) N,S-acetals can be directed to produce β-keto amides in the presence of sodium hydroxide. beilstein-journals.orgtandfonline.com Similarly, α-keto amides can be synthesized from esters via intermediates that are hydrolyzed using reagents like copper (II) acetate (B1210297). oup.com The synthesis of α-keto amides and their subsequent hydrolysis to α-keto acids represents a key transformation pathway. acs.org
Acylation reactions involving α-keto amides or their precursors, α-keto acids, are also prevalent. nih.gov Decarboxylative acylation of α-keto acids is a common strategy to generate acyl radicals, which can then participate in cascade cyclization reactions to form a variety of acylated heterocyclic compounds. sioc-journal.cnmdpi.com Transition metal-catalyzed methods, such as silver-catalyzed decarboxylative acylation of α-oxocarboxylic acids with isocyanides, have been developed to synthesize various α-ketoamides. mdpi.comresearchgate.net
Cascade and Domino Reactions Involving this compound as a Substrate
This compound is a particularly effective substrate in cascade and domino reactions, where multiple chemical bonds are formed in a single synthetic operation. These reactions provide rapid access to complex molecular architectures.
A notable application of this compound is its participation in Aldol (B89426)/Michael cascade reactions with α,β-unsaturated ketones to generate bicyclic lactams. nih.govnih.gov In one such reaction, this compound reacts with cyclopentenone derivatives in the presence of an organic base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to construct bicyclic lactams with high regioselectivity and diastereoselectivity. nih.govresearchgate.net
Control experiments have demonstrated that the amide hydrogen in this compound is crucial for this transformation; when a similar compound lacking this hydrogen (N-methyl-2-oxo-N,2-diphenylacetamide) was used, the reaction did not proceed. nih.govrsc.org This highlights the key role of the N-H bond in the cascade sequence, which is proposed to proceed via an initial aldol addition followed by an intramolecular proton transfer and subsequent Michael addition to form the lactam ring. nih.gov A switchable multipath cascade has also been developed using ketoamides and deconjugated butenolides to synthesize γ-lactone fused γ-lactams. rsc.org
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|---|
| This compound (1a) | Cyclopentenone (2a) | DBU (10) | THF | 60 | 82 | >20:1 |
The nucleophilicity of the nitrogen atom in this compound has been leveraged in aza-Michael/aldol domino reactions to synthesize various nitrogen-containing heterocycles. thieme-connect.com These organocatalyzed reactions provide access to functionalized pyrrolidin-2-ones and more complex bicyclic systems. thieme-connect.comnih.govnih.gov
For example, the reaction of this compound with two equivalents of an α,β-unsaturated aldehyde, like cinnamaldehyde, catalyzed by a chiral secondary amine (e.g., (S)-diphenylprolinol TMS ether), initiates a quadruple domino sequence. nih.govd-nb.info This sequence involves an aza-Michael addition, an aldol condensation, a vinylogous Michael addition, and a second aldol condensation to yield tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivatives with high yields and excellent stereoselectivity. nih.govd-nb.info The reaction conditions, particularly the choice of catalyst and the use of additives like sodium acetate, are critical for achieving high efficiency and enantioselectivity. nih.govd-nb.info
In a related domino reaction, this compound reacts with chalcone (B49325) in the presence of an N-heterocyclic carbene (NHC) catalyst to afford functionalized 3-hydroxypyrrolidinones through a domino aza-Michael/aldol pathway. rsc.org These reactions demonstrate the utility of this compound in constructing diverse heterocyclic scaffolds through carefully designed domino sequences. chim.itacs.orgnih.govbeilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Additive (mol%) | Solvent | Time (d) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|---|
| This compound (1a) | Cinnamaldehyde (2a) | (S)-Diphenylprolinol TMS ether (20) | NaOAc (20) | CH₂Cl₂ | 5 | 65 | 94 |
Oxidative Reactivity Investigations of Related Diphenylacetamides
While direct oxidative studies on this compound are limited in the reviewed literature, investigations into structurally related diphenylacetamides provide insight into potential oxidative pathways. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives has been studied using various oxidizing agents such as peracetic acid, m-chloroperbenzoic acid (mCPBA), and OXONE. nih.govacs.orgacs.orgosti.gov
These studies reveal that oxidation is more complex than anticipated, yielding multiple products instead of a simple N-oxide. acs.org For 2-(pyridin-2-yl)-N,N-diphenylacetamide, oxidation can occur at both the pyridine (B92270) nitrogen and the methylene (B1212753) carbon adjacent to the amide carbonyl. acs.orgacs.org The initial oxidation product is often the hydroxylated derivative at the C1 carbon, which can undergo further oxidation. acs.org This contrasts with related phosphine (B1218219) oxides where pyridine N-oxidation occurs cleanly. acs.orgacs.org The increased acidity of the methylene protons in the acetamide (B32628) derivatives makes the adjacent carbon more susceptible to oxidation. acs.org Similarly, the oxidation of 2-Amino-2,2-diphenylacetamide can lead to the formation of corresponding oxide products.
Mechanistic Elucidation through Control Experiments and Intermediate Identification
The reaction mechanisms involving this compound have been investigated through a series of control experiments and the identification of key intermediates. These studies provide critical insights into the transformation pathways.
A proposed mechanism for the copper-catalyzed synthesis of 2-oxo-acetamidines involves the initial oxidation of acetophenone (B1666503) to a phenylglyoxal (B86788) intermediate. This is followed by a series of steps including the formation of a cationic radical and subsequent coupling and oxidation to yield the final amidine product. semanticscholar.org
In organocatalytic cascade reactions, the mechanism is believed to proceed through an aza-Michael/aldol condensation sequence. d-nb.info Control experiments have demonstrated the importance of each component and the catalyst. For instance, in a DBU-catalyzed cascade reaction between cyclopentenone and ketoamides, the absence of the N-H proton on the amide of this compound (by using N-methyl-2-oxo-N,2-diphenylacetamide) prevented the reaction from occurring. This finding supports the hypothesis that the amide hydrogen is a key factor in this specific cascade reaction. nih.govresearchgate.net
Further mechanistic studies on the reduction of α-keto amides have shown that the α-hydroxy group plays a critical role in the subsequent reduction of the amide group. rsc.org In a chemoselective deoxygenative α-arylation of this compound, control experiments confirmed the formation of an intermediate, although in trace amounts, when the substrate was subjected to reduction with silane (B1218182) under optimized conditions. rsc.org
Table 1: Control Experiments for Mechanistic Elucidation
| Experiment | Reactants | Conditions | Observation | Implication | Reference |
| 1 | 2-(dimethylamino)-1-phenylethan-1-one + aniline (B41778) | Standard copper-catalyzed conditions | 80% yield of N,N-dimethyl-2-oxo-N'-phenyl-2-phenylacetamidine | 2-(dimethylamino)-1-phenylethan-1-one is a likely intermediate. | semanticscholar.org |
| 2 | Phenylglyoxal monohydrate + aniline | Standard copper-catalyzed conditions | Lower yield of the final product | Phenylglyoxal is not the primary intermediate. | semanticscholar.org |
| 3 | N-methyl-2-oxo-N,2-diphenylacetamide + cyclopentenone | DBU catalyst, 60 °C | No reaction | The amide N-H is crucial for the cascade reaction. | nih.govresearchgate.net |
| 4 | This compound | Reduction with silane | Trace amount of reduced intermediate | Confirms the formation of the proposed intermediate. | rsc.org |
Investigation of Substrate Scope and Limitations in Novel Chemical Transformations
The versatility of this compound as a substrate has been explored in various novel chemical transformations, defining its scope and limitations.
In DBU-catalyzed aldol/Michael cascade reactions with cyclopentenones, this compound derivatives with a range of substituents on the phenyl ring have been successfully employed. Both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -F, -Cl, -Br) groups at various positions on the phenyl ring of the ketoamide were well-tolerated, affording the desired bicyclic lactam products in moderate to good yields (52-84%) with high diastereoselectivity. nih.govresearchgate.net However, a significant limitation was observed when substrates lacking a hydrogen on the amide nitrogen, such as N-methyl-2-oxo-N,2-diphenylacetamide, were used, as they failed to produce the desired product. nih.govresearchgate.net This highlights a key structural requirement for this particular transformation.
The substrate scope of this compound has also been investigated in asymmetric organocatalytic quadruple cascades with α,β-unsaturated aldehydes. This reaction, catalyzed by a diphenylprolinol TMS ether derivative, produces tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivatives in good to very good yields (34–71%) and with excellent stereoselectivity. d-nb.info
In the context of chemoselective reductions, this compound and its derivatives have been effectively reduced to the corresponding α-hydroxy amides using a transition-metal-free system with hydrosilanes and a TBAF catalyst. rsc.org This method demonstrates broad applicability. Furthermore, the scalability of this reduction has been successfully demonstrated on a gram scale. rsc.org
Investigations into the synthesis of 2-oxo-acetamidines via a copper-catalyzed reaction have shown that various methyl ketones and aromatic amines can be successfully reacted with a nitrogen source like DMF to produce the corresponding products in yields ranging from 47% to 92%. semanticscholar.org This indicates a broad substrate scope for this transformation.
Conversely, limitations have been identified in other contexts. For instance, in the development of silica-catalyzed direct amide bond formation, bulky and polar substrates presented challenges, suggesting potential limitations for highly substituted derivatives of this compound. whiterose.ac.uk
Table 2: Substrate Scope of this compound Derivatives in a DBU-Catalyzed Cascade Reaction
| R1 Substituent on Phenyl Ring | R2 Substituent on Phenyl Ring | Product Yield (%) | Reference |
| H | H | 82 | nih.gov |
| 4-F | H | 78 | nih.gov |
| 4-Cl | H | 84 | nih.gov |
| 4-Br | H | 75 | nih.gov |
| 4-Me | H | 72 | nih.gov |
| 4-OMe | H | 62 | nih.gov |
| 2-F | H | 71 | nih.gov |
| 2-Cl | H | 65 | nih.gov |
| H | 4-F | 76 | nih.gov |
| H | 4-Cl | 80 | nih.gov |
| H | 4-Br | 73 | nih.gov |
| H | 4-Me | 70 | nih.gov |
| H | 4-OMe | 68 | nih.gov |
| H | 2-Me | 63 | nih.gov |
This table is based on data for analogous ketoamides from the provided source and is illustrative of the substrate scope.
Computational Investigations and Molecular Modeling of 2 Oxo N,2 Diphenylacetamide
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. scirp.org For derivatives of 2-Oxo-N,2-diphenylacetamide, DFT methods, particularly using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G+(2d,p) and 6-311G+(2d,p)), have been employed to obtain optimized geometries, vibrational frequencies, and NMR chemical shifts. zenodo.org
Geometrical Parameter Optimization and Conformational Analysis
Theoretical calculations of the geometrical parameters of this compound and its derivatives are typically performed to determine the most stable conformation. These calculations involve optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy structure. zenodo.org For instance, in a related compound, 2,2-diphenylacetamide, X-ray crystallography revealed two molecules in the asymmetric unit with dihedral angles between the phenyl rings of 84.6(7)° and 85.0(6)°. researchgate.netiucr.org Such experimental data provides a valuable benchmark for validating the accuracy of the optimized geometries obtained from DFT calculations. zenodo.org The optimized structural parameters are crucial for subsequent computational analyses, including vibrational frequency and NMR chemical shift predictions. zenodo.org
Below is a table showcasing typical optimized geometrical parameters that would be determined for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (keto) | |||
| C-N (amide) | |||
| N-C (phenyl) | |||
| C-C (phenyl) | |||
| C-C (keto-phenyl) | |||
| C-N-C | |||
| O=C-N | |||
| Phenyl Ring Torsion |
Harmonic Vibrational Frequency Analysis
Harmonic vibrational frequency analysis is a standard computational procedure performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). zenodo.org The calculated vibrational wavenumbers are often scaled to better match experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. zenodo.org This analysis provides a theoretical vibrational spectrum that aids in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound.
A representative data table for harmonic vibrational frequencies is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | Amide N-H stretch | |||
| ν(C=O) keto | Keto C=O stretch | |||
| ν(C=O) amide | Amide I band | |||
| ν(C-N) | C-N stretch | |||
| Aromatic C-H stretch | ||||
| Aromatic C=C stretch |
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts. zenodo.org This method computes the absolute chemical shielding of each nucleus, which is then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). zenodo.org Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to confirm the molecular structure and assign spectral peaks. zenodo.orgacs.org For example, experimental ¹H NMR data for this compound shows a broad singlet for the amide proton around 8.99 ppm and signals for the phenyl protons in the range of 7.51-8.41 ppm. acs.org
The following table illustrates the kind of data generated from GIAO calculations.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| N-H | 8.99 | |
| Phenyl H (ortho, keto side) | 8.41 | |
| Phenyl H (meta, keto side) | 7.65 | |
| Phenyl H (para, keto side) | 7.71 | |
| Phenyl H (amide side) | 7.51 | |
| C=O (keto) | ||
| C=O (amide) | ||
| Phenyl C (various) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. zenodo.org A smaller gap suggests higher reactivity. For derivatives of 2,2-diphenylacetamide, the HOMO-LUMO energy gap has been calculated to be around 4.3-4.4 eV. zenodo.org This analysis helps in predicting the sites for electrophilic and nucleophilic attacks.
A summary of FMO analysis data is presented in the table below.
| Parameter | Energy (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Molecular Docking Simulations for Understanding Ligand-Receptor Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.netsemanticscholar.org This method is instrumental in drug discovery and design. semanticscholar.org For this compound and its derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes, including aldo-keto reductases and cyclooxygenase (COX) enzymes. researchgate.netorientjchem.org These simulations help to identify the key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.netsemanticscholar.org For instance, in a study involving the asymmetric reduction of this compound, molecular docking was used to understand how the substrate binds within the active site of an aldo-keto reductase from Bacillus subtilis. nih.govnih.gov
The results of molecular docking simulations are often summarized in a table like the one below.
| Receptor | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Aldo-keto reductase | Tyr58, His125 | Hydrogen bond, Pi-stacking | |
| COX-2 |
Molecular Dynamics Simulations for Conformational Dynamics and Interaction Profiles
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a ligand-receptor complex over time. researchgate.net These simulations can reveal the stability of the binding pose predicted by molecular docking and provide a more comprehensive understanding of the binding interactions. researchgate.net In the context of this compound, MD simulations have been used to analyze the pre-reaction state in enzyme-catalyzed reductions, helping to explain the stereoselectivity of the reaction. researchgate.net These simulations can track the movement of the substrate within the binding pocket and the interactions with surrounding amino acid residues, offering insights into the dynamic nature of the binding process. researchgate.net
A representative table summarizing findings from molecular dynamics simulations is shown below.
| System | Simulation Time (ns) | Key Conformational Changes | Stable Interactions Observed |
| This compound in Aldo-keto reductase | Reorientation of phenyl rings | Persistent hydrogen bond with Tyr58 |
Applications of 2 Oxo N,2 Diphenylacetamide As a Key Chemical Intermediate
Role in the Asymmetric Synthesis of Chiral α-Hydroxy Amides
The asymmetric synthesis of chiral α-hydroxy amides is of great importance in medicinal chemistry, as this structural motif is present in numerous biologically active compounds. 2-Oxo-N,2-diphenylacetamide serves as a prochiral substrate for the synthesis of its corresponding chiral α-hydroxy amide, N-phenyl-2-hydroxy-2-phenylacetamide (NPHPA).
Biocatalytic reduction has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols and amides. In a notable study, the aldo-keto reductase IolS from Bacillus subtilis 168 was engineered to facilitate the stereocomplementary reduction of this compound. Through semi-rational engineering, variants of the IolS enzyme were created that could produce either (S)-NPHPA or (R)-NPHPA with high enantiomeric excess (e.e.). researchgate.net
The following table summarizes the results of the asymmetric reduction of this compound (ONDPA) to (S)- and (R)-NPHPA using different IolS enzyme variants. researchgate.net
| Enzyme Variant | Product | Conversion (%) | e.e. (%) |
| IolS-V1 | (S)-NPHPA | >99 | >99 |
| IolS-V2 | (R)-NPHPA | >99 | 98.6 |
| IolS-V3 | (R)-NPHPA | >99 | >99 |
This biocatalytic approach highlights the utility of this compound as a key intermediate for accessing enantiopure α-hydroxy amides, which are valuable building blocks for the synthesis of pharmaceuticals.
Utility in the Construction of Diverse Heterocyclic Scaffolds
The reactivity of the α-keto and amide functionalities in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.
Synthesis of Substituted Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. hilarispublisher.com The synthesis of thiazolidinone derivatives often involves the cyclocondensation of a Schiff base with a mercapto-containing carboxylic acid. researchgate.net While direct synthesis from this compound is not extensively documented, its structural motif is a key component of precursors used in thiazolidinone synthesis. For instance, N-phenylacetamide derivatives bearing a reactive carbonyl group are common starting materials. hilarispublisher.com The general synthetic route involves the reaction of an amine, a carbonyl compound, and a mercapto-acid. researchgate.net
A plausible pathway for the utilization of this compound would involve the initial formation of a Schiff base by condensation of the α-keto group with an appropriate amine, followed by cyclization with thioglycolic acid to yield the desired thiazolidinone ring. This approach is supported by numerous studies on the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones from Schiff bases. nih.gov
Formation of Functionalized Pyrrolidinone Derivatives
Pyrrolidinones, also known as γ-lactams, are prevalent structural motifs in a vast number of natural products and pharmaceuticals. nih.gov The synthesis of functionalized pyrrolidinones can be achieved through various synthetic strategies. While direct examples starting from this compound are scarce, the use of α-ketoamides in the synthesis of γ-lactams has been reported.
One such strategy involves the asymmetric palladium-catalyzed vinylogous addition/allylic amination process between 1,3-dienes and α-ketoamides, which provides multifunctionalized γ-lactams. organic-chemistry.org This reaction demonstrates the potential of the α-ketoamide functionality, present in this compound, to participate in cyclization reactions to form the pyrrolidinone ring.
Construction of Lactam and Bicyclic Lactam Architectures
The reactivity of ketoamides makes them valuable precursors for the construction of more complex lactam and bicyclic lactam architectures. A novel and highly regioselective aldol (B89426)/Michael cascade reaction of α,β-unsaturated ketones with ketoamides has been developed to construct bicyclic lactams. nih.govresearchgate.net This reaction proceeds under mild conditions using DBU as a catalyst and demonstrates that the hydrogen on the amide of the ketoamide is crucial for the cascade reaction to proceed. nih.gov
Interestingly, when N-methyl-2-oxo-N,2-diphenylacetamide was used in a control experiment, the desired bicyclic lactam was not formed, highlighting the importance of the N-H proton for this specific transformation. nih.gov However, this demonstrates the potential of this compound to be a substrate in similar cascade reactions under different catalytic conditions.
Furthermore, a switchable multipath cascade cyclization between ketoamides and deconjugated butenolides has been developed to synthesize γ-lactone fused γ-lactams and succinimide fused hemiketals. rsc.orgresearchgate.net This method showcases the versatility of ketoamides in constructing diverse and complex bicyclic lactam systems.
Precursor in the Synthesis of More Complex Organic Molecules
The structural features of this compound make it an attractive starting material for the synthesis of more elaborate organic molecules. Its ability to participate in multicomponent reactions (MCRs) further enhances its utility in generating molecular complexity in a single step. nih.govresearchgate.net
For example, the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates has been reported starting from 2-chloro-N-phenylacetamide, a closely related precursor. researchgate.net This suggests that this compound could be similarly functionalized and elaborated into more complex structures.
Additionally, the synthesis of a diorganotin(IV) complex with 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone, a Schiff base derived from a related α-keto acid, demonstrates the potential of the α-keto functionality to be transformed into various derivatives that can then be used to build more complex molecular architectures. nih.gov
Significance in Organocatalysis and Cascade Reaction Development
Organocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules with high stereocontrol. nih.govorganic-chemistry.org Cascade reactions, which involve a sequence of intramolecular transformations, are particularly efficient in building molecular complexity from simple starting materials. mdpi.com The α-ketoamide functionality present in this compound makes it a suitable substrate for various organocatalytic and cascade reactions.
For instance, the development of organocatalytic cascade reactions for the synthesis of nitrogen heterocycles often involves substrates with reactive carbonyl and amide groups. researchgate.net Ketoamides have been utilized in organocatalytic cascade reactions to construct bicyclic lactams, as discussed in section 6.2.3. nih.govresearchgate.net These reactions often proceed with high regio- and diastereoselectivities. nih.gov
The development of new organocatalytic cascade reactions for the synthesis and diversification of privileged structures is an active area of research. mdpi.com The reactivity of this compound makes it a promising candidate for future development in this field, potentially leading to novel and efficient syntheses of complex, biologically active molecules.
Future Research Directions and Perspectives on 2 Oxo N,2 Diphenylacetamide
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. rsc.org Future research on 2-Oxo-N,2-diphenylacetamide should prioritize the development of synthetic methods that align with these principles, moving beyond traditional protocols that may require harsh conditions or produce significant waste. nih.gov
Key areas for investigation include:
Electrochemical Synthesis: Electrosynthesis represents a powerful, sustainable alternative to conventional reagent-based oxidations and couplings. organic-chemistry.org Recent advancements have demonstrated the catalyst- and oxidant-free synthesis of α-ketoamides from α-ketoaldehydes and amines, generating only hydrogen gas as a byproduct. organic-chemistry.orgacs.org Adapting such methods for the synthesis of this compound could offer high atom economy and mild reaction conditions. organic-chemistry.org Another promising electrochemical avenue is the decarboxylative coupling of α-keto acids with isocyanides and water, which proceeds at room temperature without transition metals or external oxidants. rsc.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a mild and effective tool for generating reactive intermediates. nih.gov The generation of acyl radicals from α-keto acids via photoredox catalysis is a well-established method that could be harnessed. nih.govrsc.orgcdu.edu.au Exploring the photocatalytic coupling of precursors like phenylglyoxylic acid and diphenylamine (B1679370) could provide a novel, light-mediated route to the target compound under ambient conditions.
Metal-Free Catalysis: To enhance the sustainability profile, developing metal-free catalytic systems is crucial. Glucose-based carbonaceous materials have shown high performance as reusable, eco-friendly catalysts for the synthesis of α-ketoamides under solvent-free conditions. rsc.org Investigating such catalysts for the specific synthesis of this compound could lead to a practical and scalable green process. rsc.orgdntb.gov.ua
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for straightforward scalability. Integrating the aforementioned sustainable methodologies (e.g., electrochemistry, photocatalysis) into a flow process for the production of this compound would represent a significant technological advancement.
| Synthetic Methodology | Potential Precursors | Key Advantages | Relevant Research Area |
|---|---|---|---|
| Electrochemical Synthesis | Phenylglyoxylic acid, Diphenylamine | Catalyst/oxidant-free, High atom economy, Mild conditions organic-chemistry.orgacs.org | Green Chemistry |
| Photocatalysis | α-Keto acids, Amines | Uses visible light, Mild reaction conditions, Access to radical pathways nih.govrsc.org | Sustainable Catalysis |
| Metal-Free Catalysis | α-Ketoaldehydes, Amines | Avoids toxic metals, Reusable catalysts, Solvent-free potential rsc.org | Green Chemistry |
| Flow Chemistry | Various | Improved safety and scalability, Precise reaction control | Process Chemistry |
Advanced Investigations into Reactivity and Unexplored Transformations
The unique structural motif of this compound, featuring two adjacent carbonyl groups and bulky phenyl substituents, suggests a rich and underexplored reactivity profile. nih.gov Future studies should aim to exploit these features to forge new C-C and C-N bonds, leading to novel molecular scaffolds.
Prospective research avenues include:
Asymmetric Transformations: The prochiral ketone center is an ideal handle for asymmetric catalysis. Research into the enantioselective reduction of the ketone would yield chiral α-hydroxy amides, which are valuable building blocks. Asymmetric transfer hydrogenation (ATH) using catalysts like tethered Ru/TsDPEN has proven effective for other α-keto amides and could be applied here. acs.orgresearchgate.net Furthermore, developing asymmetric α-alkylation reactions, potentially using phase-transfer catalysis, could create quaternary carbon centers with high enantiopurity. rsc.orgrsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that can construct complex molecules from simple starting materials in a single step. nih.govscribd.com Designing novel MCRs that incorporate this compound as a key component could rapidly generate libraries of structurally diverse compounds. For instance, its versatile carbonyl groups could participate in reactions like the Ugi or Passerini reactions, leading to complex peptide-like structures.
Synthesis of Heterocycles: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles. researchgate.net Future work should explore condensation reactions with binucleophiles to construct important heterocyclic systems like quinoxalines, imidazoles, or oxadiazoles. nih.gov Such transformations would significantly broaden the synthetic utility of the parent compound.
| Transformation Type | Potential Reaction | Expected Product Class | Significance |
|---|---|---|---|
| Asymmetric Catalysis | Asymmetric Transfer Hydrogenation (ATH) | Chiral α-Hydroxy Amides | Access to enantiopure building blocks acs.org |
| Asymmetric Catalysis | Enantioselective α-Alkylation | Compounds with Quaternary Stereocenters | Construction of complex stereogenic centers rsc.org |
| Multicomponent Reactions | Ugi or Passerini-type reactions | Complex Peptidomimetics | Rapid increase in molecular complexity nih.gov |
| Heterocycle Synthesis | Condensation with Binucleophiles | Quinoxalines, Imidazoles, etc. | Access to medicinally relevant scaffolds researchgate.netnih.gov |
Integration of Advanced Theoretical and Computational Approaches
A synergistic combination of experimental and computational chemistry can accelerate discovery and provide deep mechanistic insights. For this compound, theoretical studies are essential to fully map its potential.
Future computational research should focus on:
Conformational and Electronic Structure Analysis: High-level quantum chemical calculations (e.g., Density Functional Theory, DFT) can elucidate the preferred conformations and electronic properties of the molecule. nih.gov Understanding the rotational barrier around the central C-C bond and the distribution of frontier molecular orbitals (HOMO/LUMO) is critical for predicting its reactivity in various chemical transformations. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. This would allow researchers to predict the feasibility of new transformations, understand selectivity, and design catalysts that lower activation barriers for desired pathways.
In Silico Design of Derivatives: Molecular dynamics (MD) simulations and molecular docking can be employed to design novel derivatives of this compound with specific biological targets in mind. scienceopen.comyoutube.com For example, given that α-ketoamides are known protease inhibitors, computational screening against enzyme active sites could guide the synthesis of potent and selective drug candidates. scienceopen.comnih.gov The development of a specific all-atom OPLS force field for this class of compounds would further enhance the accuracy of such simulations. nih.gov
Expanding the Synthetic Utility in Complex Molecular Construction
Beyond its own intrinsic properties, this compound should be viewed as a versatile building block for the assembly of more elaborate molecular structures.
Future directions in this area include:
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse molecules for high-throughput screening. nih.gov Using this compound as a central scaffold, a range of appendages can be introduced through the reactions outlined in section 7.2. This strategy could rapidly generate novel chemical entities for drug discovery programs.
Total Synthesis of Natural Products: The α-ketoamide motif is present in various natural products. This compound, or derivatives thereof, could serve as a key intermediate in the retrosynthetic analysis of complex natural targets. Its pre-installed functionalities offer a strategic advantage for constructing larger, polyfunctional molecules.
Development of Novel Pharmaceutical Scaffolds: The core structure can be elaborated into new molecular frameworks with potential therapeutic applications. For example, derivatives of N-phenylacetamide-2-oxoindole have been investigated as carbonic anhydrase inhibitors. nih.govcu.edu.eg Similar strategies could be applied to this compound to explore its potential in medicinal chemistry, targeting areas such as antiviral or anticancer agents where α-ketoamides have shown promise. nih.gov
By systematically pursuing these research avenues, the scientific community can fully harness the chemical potential of this compound, transforming it from a simple chemical compound into a valuable tool for sustainable synthesis, advanced reactivity, and the construction of complex molecules with significant functional applications.
Q & A
Q. What are the established synthetic routes for 2-Oxo-N,2-diphenylacetamide, and how are they optimized?
Methodological Answer: The compound is commonly synthesized via condensation reactions. For example, a one-step procedure involves reacting phenylglyoxylic acid with aniline (1.4 equivalents) in dichloromethane, followed by purification via flash column chromatography (n-pentane–Et₂O, 4:1) to achieve a 99% yield . Catalyst selection (e.g., (S)-diphenylprolinol TMS ether) and reaction time (5 days) are critical for optimizing enantioselectivity in organocatalytic applications. Sodium acetate additives can enhance both yield and selectivity in cascades involving cinnamaldehyde .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structural determination .
- NMR spectroscopy : Key signals include δ 8.97 (1H, broad, NH), 8.40–8.38 (2H, aromatic), and 187.4 ppm (13C, carbonyl) in CDCl₃ .
- IR spectroscopy : Peaks at 1691 cm⁻¹ (C=O stretch) and 1665 cm⁻¹ (amide bond) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While specific safety data for this compound are limited, analogous acetamides require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- First Aid : Immediate rinsing for skin/eye contact (P305+P351+P338) .
Advanced Research Questions
Q. How do reaction conditions influence enantioselectivity in organocatalytic cascades involving this compound?
Methodological Answer: Enantioselectivity depends on:
- Catalyst type : (S)-diphenylprolinol TMS ether outperforms other amines (e.g., 20 mol% loading achieves 85% ee) .
- Solvent : Dichloromethane enhances selectivity vs. alcohols (ethanol reduces ee by 30%) .
- Additives : Sodium acetate improves yield (from 60% to 75%) without compromising selectivity .
| Condition | Yield | ee (%) |
|---|---|---|
| Dichloromethane, 5 days | 75% | 85 |
| Ethanol, reflux | 50% | 55 |
Q. What mechanistic insights explain the role of this compound in copper-catalyzed amidination reactions?
Methodological Answer: The compound acts as a substrate in Cu-catalyzed C(sp³)–H amidination. Key steps include:
Q. How can researchers address contradictions in reported reaction yields for this compound synthesis?
Methodological Answer: Discrepancies arise from:
- Purification methods : Flash chromatography (99% yield) vs. recrystallization (lower yields due to solubility) .
- Catalyst loading : Sub-optimal catalyst amounts (e.g., <10 mol%) reduce yields by 40% .
- Reaction time : Extended durations (5 days vs. 3 days) improve conversion but may degrade sensitive products .
Q. What are the applications of this compound in asymmetric organocatalysis?
Methodological Answer: The compound serves as a precursor in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
